
6-Deoxy-L-talose
Overview
Description
6-Deoxy-L-Talose is a rare deoxy sugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar This compound is a derivative of L-talose, where the hydroxyl group at the sixth position is replaced by a hydrogen atom
Mechanism of Action
Target of Action
6-Deoxy-L-Talose is a microbial monosaccharide that has been found in the cell wall of bacteria such as S. bovis and in the O-specific polysaccharide of LPS in species including E. coli and P. maltophilia . It is also a component of the surface glycopeptidolipids of M. avium . Therefore, its primary targets are these bacterial cell walls and surface glycopeptidolipids.
Mode of Action
These interactions lead to changes in the structure and function of the bacterial cell walls and surface glycopeptidolipids .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. The chemical reduction of GDP-4-keto-6-deoxy-D-mannose leads to the formation of GDP-D-rhamnose and GDP-6-deoxy-D-talose . This process involves various enzymes and intermediates, and it affects downstream effects related to the structure and function of bacterial cell walls and surface glycopeptidolipids .
Pharmacokinetics
It is known that it is a solid compound with a molecular weight of 1642 and it is soluble in DMF, DMSO, and PBS (pH 72) .
Result of Action
The result of the action of this compound is the alteration of the structure and function of bacterial cell walls and surface glycopeptidolipids . This can potentially affect the virulence and survival of the bacteria.
Biochemical Analysis
Biochemical Properties
6-Deoxy-L-talose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of cell surface glycans of certain Gram-negative pathogens . The biosynthesis of this compound requires four enzymes, with the first three enzymes being the same as in the biosynthetic pathway of dTDP-L-rhamnose .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is found in the cell wall of bacteria such as S. bovis and in the O-specific polysaccharide of LPS in species including E. coli and P. maltophilia . It influences cell function by contributing to the structural integrity of the cell wall .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is involved in the formation of dTDP-6-deoxy-L-talose, a process that requires the action of specific enzymes . The product of this reaction sequence is determined by the stereospecificity of the reductase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has unique properties concerning its stability, which are quite different from other sugar nucleotides . Exposure to mild alkaline conditions results in its quantitative degradation to thymidine monophosphate .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is synthesized from glucose-1-phosphate and dTTP via a biosynthetic pathway requiring four enzymes . This pathway might be a suitable target for novel interventions of antibacterial chemotherapy .
Subcellular Localization
The subcellular localization of this compound is primarily in the cell wall of certain bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-L-Talose can be achieved through several methods. One common approach involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. This compound undergoes a series of reactions, including acetylation, epoxidation, and reduction, to yield this compound . The key steps include:
- Acetylation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to form 3-O-acetyl-1,2-O-isopropylidene-α-D-allofuranose.
- Epoxidation to produce 5,6-epoxy-1,2-O-isopropylidene-β-L-talofuranose.
- Reduction with lithium aluminum hydride to obtain this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxy-L-Talose undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for its functionalization and incorporation into more complex molecules.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be carried out using reagents like sodium periodate or potassium permanganate under mild conditions.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various glycosides, epoxides, and reduced derivatives of this compound. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Structural Component in Bacterial Glycans
6-Deoxy-L-talose plays a significant role in the biosynthesis of cell surface glycans in various Gram-negative bacteria. It is a critical component of lipopolysaccharides (LPS) and extracellular polysaccharides (EPS), which are essential for bacterial virulence and interaction with host organisms. For instance, studies have shown that this compound is found in the LPS of Helicobacter pylori, Pseudomonas aeruginosa, and Actinobacillus actinomycetemcomitans .
Case Study: Antibacterial Therapeutics
Research indicates that targeting the biosynthetic pathways of 6-deoxyhexoses like this compound can lead to novel antibacterial strategies. Inhibiting the enzymes involved in these pathways could disrupt bacterial cell wall synthesis without affecting human cells, thus providing a potential avenue for new drug development .
Synthesis of Glycoconjugates
The synthesis of glycoconjugates utilizing this compound has been explored extensively. It serves as an acceptor in glycosylation reactions, allowing for the creation of complex oligosaccharides that can mimic biologically relevant structures.
Data Table: Glycosylation Reactions Involving this compound
Role in Anticancer Research
Recent studies have highlighted the potential of this compound derivatives as mimetics for heparan sulfate (HS) disaccharides, which are involved in angiogenesis and cancer progression. By blocking HS interactions, these derivatives could serve as therapeutic agents against cancer.
Case Study: Angiogenesis Inhibition
A study demonstrated that disaccharides containing this compound could inhibit angiogenesis by disrupting the formation of ternary complexes essential for vascular growth . This application underscores the importance of this compound in developing novel anticancer therapies.
NMR Spectroscopy Applications
The chemical shift assignments for 1H and 13C NMR spectra of mono- to tetrasaccharides containing this compound have been established, providing a basis for predicting NMR chemical shifts in oligosaccharides. This advancement enhances the understanding of carbohydrate structures and their interactions .
Microbial Metabolism Studies
Research on microbial metabolism has identified this compound as a significant sugar component within certain bacteria, such as Streptococcus bovis. Understanding its metabolic pathways can provide insights into bacterial physiology and potential vulnerabilities for therapeutic intervention .
Data Table: Microbial Sources of this compound
Microbial Species | Component Type | Application Area |
---|---|---|
Streptococcus bovis | Cell wall polysaccharide | Microbial physiology studies |
Pseudomonas aeruginosa | LPS | Antibacterial research |
Comparison with Similar Compounds
6-Deoxy-L-Talose is similar to other deoxy sugars, such as 6-deoxy-L-mannose (L-rhamnose) and 6-deoxy-L-glucose (L-fucose). it is unique in its specific structural configuration and the biological roles it plays:
Biological Activity
6-Deoxy-L-talose is a rare sugar that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Synthesis
This compound is a hexose sugar characterized by the absence of a hydroxyl group at the C-6 position. The synthesis of this compound typically involves a multi-step process starting from readily available sugars. For example, one method involves the conversion of D-mannose through a series of enzymatic reactions to yield GDP-6-deoxy-L-talose, which can then be further processed into various derivatives .
Antiproliferative Effects
Research has indicated that this compound exhibits significant antiproliferative activity against certain cancer cell lines. In a study evaluating various rare aldohexoses, this compound was found to inhibit cell proliferation in a dose-dependent manner. Specifically, at concentrations of 20 mM, it demonstrated notable effects on MOLT-4F human leukemia cells, suggesting its potential as an anticancer agent .
Sugar Type | Concentration (mM) | Inhibition (%) |
---|---|---|
This compound | 20 | Significant |
D-Allose | 5 | 46 |
D-Idose | 5 | 60 |
The mechanisms underlying the antiproliferative effects of this compound are still being elucidated. Preliminary studies suggest that its activity may involve inhibition of glucose uptake, similar to other aldohexoses like D-idose. This inhibition could occur via pathways independent of thioredoxin-interacting protein (TXNIP), highlighting a unique mode of action for this sugar .
Enzymatic Interactions
Enzymatic pathways involving this compound have been characterized in various studies. The enzyme GDP-6-deoxy-D-talose synthetase (GTS) plays a crucial role in its biosynthesis from GDP-D-mannose. The functional expression of GTS has been successfully demonstrated in Escherichia coli, leading to efficient production of GDP-6-deoxy-D-talose .
Table: Enzymatic Pathway for Synthesis of GDP-6-Deoxy-L-Talose
Step | Enzyme | Substrate | Product |
---|---|---|---|
Conversion of GDP-D-mannose | GDP-mannose-4,6-dehydratase (GMD) | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |
Reduction to GDP-6-deoxy-D-talose | GDP-6-deoxy-D-talose synthetase (GTS) | GDP-4-keto-6-deoxy-D-mannose | GDP-6-deoxy-D-talose |
Case Studies and Applications
- Anticancer Research : A study on the anti-proliferative effects of various sugars found that this compound showed promising results against leukemia cell lines, warranting further investigation into its therapeutic potential .
- Glycosylation Reactions : Research has also explored the use of this compound in glycosylation reactions to create complex carbohydrate structures, which are essential for developing glycan-based therapeutics .
- Synthetic Chemistry : The total synthesis of oligosaccharides containing this compound has been achieved, demonstrating its utility in carbohydrate chemistry and potential applications in drug development .
Properties
IUPAC Name |
(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-AZGQCCRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-Deoxy-L-talose?
A1: this compound has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers frequently utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, to characterize the structure of this compound-containing compounds. [, , , , , , ] Mass spectrometry techniques like FAB-MS, ESI-MS, and MALDI-TOF are also employed for structural analysis. [, , , ]
Q3: How is this compound synthesized in bacteria?
A3: The biosynthesis of this compound often starts with deoxy-thymidine diphosphate (dTDP)-D-glucose, which undergoes a series of enzymatic transformations, including epimerization and reduction, to yield dTDP-6-Deoxy-L-talose. [, ]
Q4: Which bacteria are known to produce this compound?
A4: Several bacterial species, including Actinomyces viscosus, Actinobacillus actinomycetemcomitans, Burkholderia pseudomallei, Pseudomonas fluorescens, Yokenella regensburgei, and Streptococcus bovis, have been found to incorporate this compound into their cell wall structures or produce it as part of exopolysaccharides. [, , , , , , , , , , , ]
Q5: How does this compound contribute to the antigenicity of bacterial lipopolysaccharides (LPS)?
A5: this compound is often a component of the O-antigen, a highly variable region of LPS responsible for serotype specificity. Variations in the linkage and substitution patterns of this compound within the O-antigen contribute to the antigenic diversity observed in bacteria. [, , , , , , , , ]
Q6: Does the acetylation of this compound influence its biological activity?
A6: Yes, O-acetylation of this compound can significantly impact the biological activity of LPS. For instance, in Burkholderia pseudomallei, specific O-acetyl modifications on this compound residues are recognized by monoclonal antibodies and influence the colony morphology of the bacteria. [, ]
Q7: Are there any known interactions between this compound and mammalian cells?
A7: Research suggests that a protein-associated agglutinin found in plant seed-derived D-mannose might interact with this compound in the cell walls of Actinomyces viscosus and Actinomyces naeslundii. [] This interaction could potentially play a role in bacterial adhesion to mammalian cells.
Q8: Can this compound be chemically synthesized?
A8: Yes, several synthetic routes to this compound have been developed, often starting from readily available sugars like L-rhamnose. [, , , , , , , ]
Q9: What are the potential applications of synthetic this compound?
A9: Synthetic this compound and its derivatives are valuable tools for studying bacterial polysaccharide biosynthesis, exploring structure-activity relationships in LPS, and developing vaccines and diagnostic tools for bacterial infections. [, ]
Q10: What are some key areas for future research on this compound?
A10: Future research could focus on:
- Detailed characterization of enzymes involved in this compound biosynthesis: This would facilitate the development of novel antibacterial agents targeting these pathways. [, , ]
- Elucidating the precise role of this compound in bacterial physiology: This could include investigating its involvement in cell wall integrity, biofilm formation, and host-pathogen interactions. []
- Developing synthetic methodologies for producing this compound-containing oligosaccharides: This would enable the creation of well-defined structures for studying their immunological properties and developing glycoconjugate vaccines. [, ]
- Investigating the potential of this compound-based molecules as therapeutic agents: For example, they could be explored for their anti-cancer or immunomodulatory activities. []
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